N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea
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Overview
Description
“N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea” is a chemical compound with the molecular formula C20H9Cl3F5N3O3 . It is an insecticide belonging to the benzoylurea class .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridinyl group attached to a phenyl group via an oxygen atom. The phenyl group is further attached to a urea group . The InChIKey for this compound is UISUNVFOGSJSKD-UHFFFAOYSA-N .Scientific Research Applications
Cell Division and Differentiation
Urea derivatives, including compounds like N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea, have been recognized for their role as positive regulators of cell division and differentiation. Forchlorofenuron (CPPU) and Thidiazuron (TDZ), known urea cytokinin representatives, are extensively used in in vitro plant morphogenesis due to their cytokinin-like activity. Recent structure-activity relationship studies have identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, indicating a significant potential in agricultural and biological research (Ricci & Bertoletti, 2009).
Crystal Structure Analysis
The crystal structure of compounds like chlorfluazuron, which shares a similar structural motif with this compound, reveals details about the molecular arrangement and interactions. For instance, in chlorfluazuron, the dihedral angles between the planes of the central dichlorophenyl and the terminal difluorophenyl and chloropyridyl rings are precisely measured. Such structures form R 2 2(8) inversion dimers in crystals, linked by various intermolecular interactions, providing insights into the structural basis of their biological or chemical activity (Cho et al., 2015).
Antitumor Activity
Various urea derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antitumor activity. Compounds such as imidazole acyl urea derivatives have shown inhibitory activities against human gastric carcinoma cell lines, suggesting the potential of such compounds in the development of new anticancer drugs (Zhu, 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, affecting their function and leading to a range of biological effects .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling .
Biochemical Pathways
Based on the general properties of similar compounds, it can be inferred that the compound may interfere with multiple biochemical pathways, leading to a cascade of downstream effects .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .
Result of Action
Similar compounds have been reported to cause a range of effects at the molecular and cellular level, such as altering protein function and disrupting cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-10-5-7(13(15,16)17)6-19-11(10)22-9-3-1-8(2-4-9)20-12(18)21/h1-6H,(H3,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURPWZFZBYFPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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